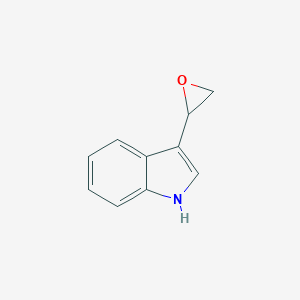

3-(oxiran-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129225-30-5 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(oxiran-2-yl)-1H-indole |

InChI |

InChI=1S/C10H9NO/c1-2-4-9-7(3-1)8(5-11-9)10-6-12-10/h1-5,10-11H,6H2 |

InChI Key |

NHIWCWBJAOXUBB-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1C(O1)C2=CNC3=CC=CC=C32 |

Synonyms |

3-indolylethylene oxide |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of the Oxirane Ring in 3 Oxiran 2 Yl 1h Indole Analogues

Nucleophilic Ring-Opening Reactions with Indole (B1671886) Derivatives as Nucleophiles

The indole nucleus, being electron-rich, can act as a nucleophile, attacking the electrophilic carbon atoms of the epoxide ring. semanticscholar.orgbhu.ac.inwikipedia.orgresearchgate.net This reaction, a form of Friedel-Crafts alkylation, typically occurs at the C3 position of the indole, which is the most nucleophilic site. wikipedia.orgresearchgate.net The outcome of this reaction is significantly influenced by the substitution pattern of the epoxide and the reaction conditions employed.

Regioselectivity in Epoxide Ring Opening with Indole Nucleophiles

The regioselectivity of the epoxide ring-opening reaction is a critical aspect, determining which of the two carbon atoms of the oxirane ring is attacked by the indole nucleophile. This selectivity is primarily dictated by the nature of the substituents on the epoxide ring, distinguishing between aliphatic and aromatic epoxides. rsc.orgnih.govnih.govacs.org

In the case of aliphatic epoxides, the nucleophilic attack by the indole generally occurs at the sterically less-hindered carbon atom. rsc.orgnih.gov This preference is characteristic of an S(_N)2-type mechanism, where steric hindrance plays a dominant role in determining the trajectory of the incoming nucleophile. chemistrysteps.comlibretexts.orgyoutube.com The reaction is often carried out under conditions that favor this pathway, such as in the presence of a strong nucleophile and in the absence of strong acids that could promote a carbocationic intermediate. libretexts.org

| Epoxide Substrate | Nucleophile | Product(s) | Regioselectivity |

| Propylene oxide | Indole | 1-(1H-indol-3-yl)propan-2-ol | Attack at the terminal carbon |

| 1,2-Epoxybutane | Indole | 1-(1H-indol-3-yl)butan-2-ol | Attack at the terminal carbon |

| Cyclohexene oxide | Indole | 2-(1H-indol-3-yl)cyclohexanol | Trans-diaxial opening |

This table illustrates the general regioselectivity observed in the ring-opening of aliphatic epoxides with indole as the nucleophile, where the attack preferentially occurs at the less substituted carbon.

Conversely, for aromatic epoxides such as styrene oxide, the nucleophilic attack preferentially occurs at the benzylic carbon. rsc.orgnih.govnih.gov This regioselectivity is attributed to the electronic stabilization of the transition state, which possesses significant carbocationic character at the benzylic position. The proximity of the phenyl group allows for the delocalization of the developing positive charge, thereby lowering the activation energy for attack at this site. rsc.org This outcome suggests a mechanism with more S(_N)1 character. libretexts.org

| Epoxide Substrate | Nucleophile | Product(s) | Regioselectivity |

| Styrene oxide | Indole | 2-phenyl-2-(1H-indol-3-yl)ethanol | Attack at the benzylic carbon |

| (R)-Styrene oxide | Indole | (S)-2-phenyl-2-(1H-indol-3-yl)ethanol | Inversion of configuration |

This table demonstrates the regioselectivity in the ring-opening of aromatic epoxides with indole, highlighting the preferential attack at the electronically activated benzylic position.

Catalytic Promotion of Epoxide Ring Opening

To enhance the rate and selectivity of the epoxide ring-opening reaction with indole nucleophiles, various catalytic systems have been developed. These catalysts function by activating the epoxide, making it more susceptible to nucleophilic attack.

Lewis acids are widely employed to catalyze the ring-opening of epoxides. They coordinate to the oxygen atom of the oxirane ring, which polarizes the C-O bonds and increases the electrophilicity of the carbon atoms. nih.govacs.orgacs.org This activation facilitates the attack by the weakly nucleophilic indole. A variety of Lewis acids have been shown to be effective for this transformation.

Lithium Perchlorate (LiClO₄) : This salt has been used to promote the regioselective ring-opening of epoxides with poor nucleophiles like indole, often in ethereal solvents. semanticscholar.orgorganic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.net The reactions are typically fast and occur under mild conditions. organic-chemistry.orgthieme-connect.com

Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃) : As a lanthanide triflate, Yb(OTf)₃ is a powerful Lewis acid that can catalyze the reaction efficiently, often with high selectivity. researchgate.netresearchgate.net

Indium(III) Bromide (InBr₃) : This Lewis acid has been shown to be an effective catalyst for the Friedel-Crafts addition of indoles to chiral aromatic epoxides, affording products with excellent enantioselectivity. nih.gov

Other Lewis Acids : A range of other Lewis acids, including those based on Mg(II) , Sn(IV) , Ti(IV) , and Al(III) , have also been utilized to promote this reaction, each offering different levels of reactivity and selectivity. rsc.orgnih.gov

| Lewis Acid Catalyst | Epoxide Type | Key Findings |

| Lithium Perchlorate | Aliphatic & Aromatic | Promotes reaction with poor nucleophiles at ambient temperature. organic-chemistry.orgthieme-connect.com |

| Ytterbium(III) Triflate | Aromatic | High yields and selectivity for β-functionalized indole derivatives. researchgate.net |

| Indium(III) Bromide | Chiral Aromatic | Highly regioselective and enantioselective S(_N)2 pathway. nih.gov |

| Aluminum (Al-salen) | Trans-disubstituted | Catalyst-controlled regioselectivity. rsc.org |

This interactive table summarizes the application of various Lewis acids in catalyzing the ring-opening of epoxides with indole nucleophiles, detailing the type of epoxide and the notable outcomes of the reaction.

In recent years, heterogeneous catalysts, particularly those based on nanoparticles, have gained prominence due to their high surface area, unique catalytic properties, and ease of recovery and reuse.

Nano Magnesium Oxide (Nano MgO) : Nano MgO has emerged as an efficient and environmentally benign catalyst for the regioselective ring-opening of epoxides with indoles. semanticscholar.orgsid.ir These reactions can often be carried out under solvent-free conditions, offering a green chemistry approach. semanticscholar.org The surface of nano MgO possesses both Lewis acidic (Mg²⁺) and basic (O²⁻) sites, which can synergistically activate the epoxide and the indole nucleophile. sid.ir

| Catalyst | Reaction Conditions | Advantages |

| Nano MgO | Solvent-free, 100°C | High yields, improved reaction times, catalyst reusability. semanticscholar.org |

| Nano Fe₃O₄ | Solvent-free, room temp. | Stereo- and regioselective, catalyst is magnetically separable. researchgate.net |

This table highlights the use of nanoparticle catalysts in the ring-opening of epoxides with indoles, emphasizing the environmentally friendly conditions and practical advantages of these catalytic systems.

Reactions with Various External Nucleophiles (e.g., Amines, Active Methylene (B1212753) Compounds)

The electrophilic nature of the carbon atoms in the oxirane ring of 3-(oxiran-2-yl)-1H-indole analogues makes them susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex indole-containing structures.

Reactions with Amines: Primary and secondary amines readily react with indole derivatives bearing a 2,3-epoxypropyl substituent on the nitrogen atom to afford the corresponding 1,2-aminoalcohols. researchgate.net The reaction typically involves the nucleophilic attack of the amine on one of the carbon atoms of the oxirane ring, leading to its opening. Similarly, the interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines results in the formation of β-aminoalcohols. researchgate.net Quantum-chemical calculations have shown that the formation of these aminoalcohols is thermodynamically more favorable than the alternative reaction at the aldehyde group to form Schiff bases. researchgate.net In some cases, depending on the reaction conditions and the nature of the amine, the formation of bis-adducts can occur. researchgate.net

Reactions with Active Methylene Compounds: Active methylene compounds, which possess acidic protons flanked by electron-withdrawing groups, are effective nucleophiles for the ring-opening of epoxides. The reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds such as 1,3-dimethylbarbituric acid and malononitrile results in crotonic condensation products while retaining the oxirane ring. osi.lvresearchgate.net However, the reaction with aroylglycines can lead to different products depending on the conditions. In acetic anhydride, both the formation of an oxazolone ring and bisacylation of the oxirane fragment occur. osi.lvresearchgate.net In contrast, using ethyl chloroformate in the presence of triethylamine allows for only the heterocyclization process. osi.lvresearchgate.net

Intramolecular Cyclization and Rearrangement Reactions

The strategic placement of an oxirane ring on an indole scaffold allows for a variety of intramolecular reactions, leading to the formation of complex polycyclic and spirocyclic systems. These transformations are often inspired by biosynthetic pathways and provide efficient routes to natural product-like structures.

Dearomatizing Spirocyclization of Indole-Tethered Epoxides

Dearomatizing spirocyclization reactions provide a powerful method for converting planar aromatic systems into three-dimensional spirocyclic structures, which are prevalent in many natural products. acs.org While the specific dearomatizing spirocyclization of indole-tethered epoxides is a key step in more complex transformations discussed below, the general strategy involves the intramolecular attack of a nucleophilic position of the indole ring onto the epoxide. This process can be triggered by various catalysts and conditions. rsc.org For instance, iodine-induced cascade cyclization and dearomatization of indole derivatives have been developed to afford functionalized spiroindolenines. rsc.org

Biomimetic Cationic Cyclization to Polycyclic Indole Alkaloid Structures

Inspired by the biosynthesis of terpene-derived indole alkaloids, biomimetic cationic cyclizations of indole-tethered epoxides have been extensively studied. nih.govoup.com This strategy typically involves the generation of a carbocation by the Lewis acid-promoted opening of the terminal epoxide of a polyene chain attached to the indole nucleus. nih.govoup.comresearchgate.net This initial carbocation then triggers a cascade of cyclizations, leading to the formation of complex polycyclic structures resembling natural indole alkaloids. nih.govoup.com

Studies on precursors like 3-(6,7-epoxygeranyl)indole, 3-(10,11-epoxyfarnesyl)indole, and 3-(14,15-epoxygeranylgeranyl)indole have shown that various Lewis acids (e.g., MeAlCl₂, BF₃·OEt₂, TiCl₄, and SnCl₄) can effectively initiate these cyclizations. nih.govoup.com The nature of the Lewis acid and the stability of the cationic intermediates play a crucial role in determining the structure of the final products. nih.govoup.com This approach has led to the synthesis of novel polycyclic compounds with skeletons similar to those of naturally occurring indole terpene alkaloids. nih.govoup.com

Table 2: Lewis Acids Used in Biomimetic Cyclization of Indole-Tethered Epoxides nih.govoup.com

| Lewis Acid |

| MeAlCl₂ |

| BF₃·OEt₂ |

| TiCl₄ |

| SnCl₄ |

Interrupted Plancher Rearrangements via Epoxide-Indole Cyclization

A novel and synthetically powerful transformation involves the dearomative epoxide-indole cyclization followed by an interrupted Plancher rearrangement. acs.orgnih.govacs.org This cascade process, often promoted by hexafluoroisopropanol (HFIP), allows for the rapid construction of complex fused-bridged indolines from easily accessible indole-tethered epoxides. acs.orgnih.govacs.org The reaction proceeds with high yields and complete regio- and diastereoselectivity. acs.orgacs.org

The key mechanistic step is the initial cyclization of the epoxide onto the indole ring, which is then followed by a rearrangement that deviates from the classical Plancher pathway. acs.orgresearchgate.net This process also unveils a formal umpolung reactivity at the C3 position of the indole. acs.orgnih.govacs.org The scope of this reaction is broad, accommodating a wide range of substituents on the starting materials. acs.orgacs.org

Transformations of Indole 2,3-Epoxide Surrogates

Indole-2,3-epoxides are highly reactive and unstable intermediates. To overcome this limitation, stable surrogates have been developed to serve as convenient reagents for formal C3-electrophilic reactions of indoles. researchmap.jpelsevierpure.com One such surrogate is 2-hydroxyindoline-3-triethylammonium bromide (HITAB). researchmap.jpelsevierpure.com These surrogates allow for reactions that would otherwise be difficult with the transient epoxide itself.

Furodiindolines, for example, can be readily obtained from indole 2,3-epoxide surrogates in a one-pot procedure. acs.org These furodiindolines are versatile intermediates that can be transformed into a variety of other heterocyclic structures, including:

2,3′-biindoles via dehydrative rearrangement. acs.org

3,4-disubstituted quinolines through hydrolysis and cyclization. acs.org

Pyrroloindolines via ring-opening and cyclization. acs.org

3,3-disubstituted 2-oxindoles through aminal cleavage. acs.org

This chemistry highlights the synthetic utility of indole-2,3-epoxide surrogates in accessing a diverse range of complex molecules from simple indole precursors. researchmap.jpelsevierpure.comacs.org

Detailed Mechanistic Pathway Elucidation

The reactivity of the oxirane ring in this compound is a subject of significant mechanistic interest due to the interplay between the strained three-membered ring and the electronically rich indole nucleus. Elucidating the precise pathways of its reactions is crucial for controlling product selectivity and developing novel synthetic methodologies.

Role of Catalyst-Substrate Interactions (e.g., Lewis Acid Coordination with Epoxide Oxygen)

The ring-opening of epoxides is often sluggish and requires activation, typically through acid catalysis. Lewis acids are particularly effective catalysts for this transformation. The fundamental interaction involves the coordination of the Lewis acid to the lone pair of electrons on the epoxide oxygen atom. This coordination polarizes the carbon-oxygen bonds, rendering the epoxide carbons more electrophilic and susceptible to nucleophilic attack.

Quantum chemical studies on model systems like cyclohexene oxide have provided profound insights into the nature of this catalysis. nih.govresearchgate.net Contrary to the traditional view that Lewis acids enhance reactivity by lowering the energy of the epoxide's Lowest Unoccupied Molecular Orbital (LUMO), recent findings suggest that the primary role of the catalyst is to reduce the steric (Pauli) repulsion between the reactants. nih.govresearchgate.net As the Lewis acid coordinates to the oxygen, it polarizes the filled orbitals of the epoxide away from the trajectory of the incoming nucleophile. This reduction in repulsive forces leads to a lower activation energy barrier for the ring-opening reaction.

The strength of the Lewis acid plays a critical role in the extent of catalytic activity. Computational studies have shown that the reaction barrier for epoxide ring-opening decreases systematically with increasing Lewis acidity. nih.govresearchgate.net For instance, in reactions catalyzed by group 1 cations, the catalytic efficiency increases in the order Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺. nih.gov This trend aligns with experimental observations where stronger Lewis acids like H⁺ or Li⁺ facilitate reactions under milder conditions than their weaker counterparts. nih.gov

| Lewis Acid (Y⁺) | Relative Catalytic Activity | Mechanism of Activation | Typical Reaction Conditions |

|---|---|---|---|

| H⁺ | Very High | Significant reduction in Pauli repulsion; strong polarization of C-O bonds. | Room temperature, short reaction times. nih.gov |

| Li⁺ | High | Elevated temperatures, longer reaction times. nih.gov | |

| Na⁺ | Moderate | Elevated temperatures, longer reaction times. nih.gov | |

| K⁺, Rb⁺, Cs⁺ | Low / Poor | Minimal reduction in Pauli repulsion; weak C-O bond polarization. | Generally not used due to poor catalytic ability. nih.gov |

In the context of this compound, this interaction not only activates the epoxide but can also influence the regioselectivity of the nucleophilic attack, directing it to either the C2' or C3' position of the oxirane ring.

Investigation of Intermediates and Transition States

The mechanism of acid-catalyzed epoxide ring-opening often exists on a continuum between a pure SN1 and SN2 pathway. libretexts.org The investigation of intermediates and transition states is key to understanding the regiochemical and stereochemical outcomes of reactions involving this compound.

Under acidic conditions, the protonated (or Lewis acid-coordinated) epoxide does not typically form a fully developed carbocation intermediate. Instead, the reaction proceeds through a transition state with significant carbocationic character. libretexts.org This SN1-like character explains the preferential attack of nucleophiles at the more substituted carbon atom if that position can better stabilize the developing positive charge. For this compound, this would be the carbon adjacent to the indole ring (C2'), which benefits from benzylic stabilization.

However, the reaction stereochemistry often shows inversion, which is characteristic of an SN2 mechanism. This indicates that the nucleophile attacks from the backside relative to the C-O bond being broken. libretexts.org Therefore, the transition state is best described as a hybrid, possessing an SN2-like geometry but with a charge distribution that is SN1-like.

In some reactions of 3-substituted indoles, reactive alkylideneindolenine intermediates have been proposed. researchgate.net It is plausible that under certain conditions, particularly with strong acids, the ring-opening of the oxirane in this compound could be followed by dehydration or rearrangement to form such an intermediate, which would then be trapped by a nucleophile.

| Characteristic | SN2-like Pathway | SN1-like Pathway | Observed "Hybrid" Pathway libretexts.org |

|---|---|---|---|

| Geometry | Backside attack of nucleophile. | Planar carbocation intermediate allows attack from either face. | Backside attack of nucleophile. |

| Stereochemistry | Inversion of configuration. | Racemization. | Inversion of configuration. |

| Regioselectivity | Attack at the less sterically hindered carbon. | Attack at the carbon that forms the most stable carbocation. | Attack at the more substituted carbon (C2') due to carbocationic character. |

| Charge Distribution | Partial negative charge on the nucleophile and oxygen. | Full positive charge on carbon. | Significant partial positive charge on the more substituted carbon. |

Mechanistic Duality and Contributing Pathways

The concept of mechanistic duality, where two distinct mechanistic pathways operate simultaneously for a single transformation, has been identified in certain rearrangements of indole derivatives. nih.govsemanticscholar.orgnih.gov While originally described for the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives, this principle can be applied to the complex reactivity of the oxirane ring in this compound.

For the ring-opening reaction, the mechanistic duality manifests as the competition between the SN1 and SN2 pathways. The relative contribution of each pathway is not fixed but is a function of several factors, including the electronic properties of the substrate, the nature of the catalyst, the nucleophile, and the solvent. nih.govsemanticscholar.org

Substrate Electronics: Electron-donating groups on the indole ring would stabilize the carbocationic character at the C2' position, favoring a more SN1-like pathway. Conversely, electron-withdrawing groups would disfavor positive charge buildup and promote a more SN2-like mechanism.

Reaction Conditions: Strongly acidic conditions and weakly nucleophilic solvents favor the SN1 pathway by promoting C-O bond cleavage before the nucleophilic attack. The use of a strong nucleophile under neutral or mildly acidic conditions favors the SN2 pathway.

This duality means that the reaction does not follow a single, invariant mechanism. Instead, it traverses a mechanistic landscape where the dominant pathway can shift based on subtle changes to the reaction system. semanticscholar.org This understanding is crucial for predicting and controlling the regioselectivity of the ring-opening.

| Factor | Favors SN1-like Pathway | Favors SN2-like Pathway |

|---|---|---|

| Substituents on Indole | Electron-donating groups | Electron-withdrawing groups |

| Catalyst | Strong Brønsted or Lewis acids | Weak acids or base catalysis |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., N₃⁻, RS⁻, CN⁻) |

| Solvent | Polar, protic (stabilizes ions) | Polar, aprotic |

Isotope Labeling Studies and Crossover Experiments

To unambiguously elucidate mechanistic pathways, isotope labeling studies and crossover experiments are indispensable tools. nih.gov These experiments provide direct evidence for bond-forming and bond-breaking steps, the movement of atoms, and the intra- or intermolecular nature of a reaction.

Isotope Labeling Studies: In the context of this compound, ¹⁸O-labeling of the epoxide oxygen would be highly informative. By analyzing the position of the ¹⁸O label in the final product using mass spectrometry, one can definitively determine which C-O bond was cleaved and confirm the site of nucleophilic attack. For example, if a nucleophile attacks the C2' carbon, the ¹⁸O label would remain on the hydroxyl group at the C3' position.

Deuterium labeling can be used to probe for kinetic isotope effects (KIEs). For instance, deuterating the C-H bond at the site of nucleophilic attack could reveal whether this bond is involved in the rate-determining step, which could point towards concerted mechanisms or the involvement of intermediates like alkylideneindolenines. chemrxiv.org

Crossover Experiments: Crossover experiments are designed to distinguish between intramolecular and intermolecular mechanisms. A reaction could be run with an equimolar mixture of an unlabeled this compound and an analogue labeled with a stable isotope (e.g., ¹³C or ¹⁵N in the indole core). If the reaction proceeds through a dissociative mechanism where fragments can separate and recombine (intermolecular), "crossover" products containing parts from both starting materials will be observed. If the reaction is strictly intramolecular, no such crossover products will be formed. nih.gov This would be particularly useful for investigating potential rearrangement pathways.

| Experiment | Methodology | Potential Insight |

|---|---|---|

| ¹⁸O Labeling | Synthesize this compound with ¹⁸O in the oxirane ring. React with a nucleophile and analyze the product by MS. | Confirms the site of C-O bond cleavage and thus the regioselectivity of the nucleophilic attack. |

| Deuterium Labeling (KIE) | Synthesize deuterated analogues (e.g., at C2' or C3' of the oxirane). Measure reaction rates relative to the unlabeled compound. | Determines if C-H bond breaking is involved in the rate-determining step. |

| Crossover Experiment | React a 1:1 mixture of unlabeled substrate and a heavily labeled (e.g., ¹³C₉-indole) analogue. Analyze for crossover products by MS. | Distinguishes between intramolecular pathways and intermolecular pathways involving dissociative intermediates. |

Stereochemical Control in the Synthesis and Reactions of 3 Oxiran 2 Yl 1h Indole Systems

Enantioselective Synthesis Strategies for Chiral Indole (B1671886) Epoxides and Their Derivatives

The development of enantioselective methods for synthesizing chiral indole epoxides, such as 3-(oxiran-2-yl)-1H-indole, is crucial for accessing optically pure intermediates used in the synthesis of complex natural products and pharmaceuticals. These strategies focus on controlling the stereochemistry at the epoxide ring, leading to the formation of a single enantiomer.

Organocatalytic Asymmetric Approaches (e.g., Cinchona Alkaloids)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with Cinchona alkaloids and their derivatives being among the most successful classes of catalysts. rsc.org These naturally derived compounds are cost-effective, readily available, and can be modified to fine-tune their catalytic activity. tut.ac.jp Primary amines derived from Cinchona alkaloids, in particular, have shown exceptional efficacy in a range of asymmetric transformations. rsc.org

These catalysts operate through various activation modes, often involving the formation of hydrogen bonds to orient the substrates for a stereoselective reaction. researchgate.net In the context of synthesizing chiral indole-containing molecules, Cinchona-based organocatalysts have been successfully employed in asymmetric Friedel-Crafts and Michael reactions, demonstrating their utility in forming carbon-carbon bonds with high enantioselectivity. mdpi.com For instance, a chiral phosphoric acid catalyst has been used for the efficient kinetic resolution of racemic spiro-epoxyoxindoles combined with an enantioselective Friedel-Crafts alkylation of indoles, yielding two valuable intermediates with high enantiopurity. nih.gov

While direct organocatalytic asymmetric epoxidation of indole derivatives to form this compound is a specific area of ongoing research, the principles established with Cinchona alkaloids in related asymmetric reactions provide a strong foundation for developing such methodologies. The bifunctional nature of many Cinchona derivatives, possessing both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, allows them to act as effective Brønsted base/hydrogen-bond donor catalysts, which is a key requirement for activating substrates towards enantioselective epoxidation. rsc.org

Metal-Catalyzed Asymmetric Transformations (e.g., Iridium-Catalyzed Systems)

Metal-catalyzed reactions offer a complementary approach for achieving high enantioselectivity. Iridium-catalyzed systems have been particularly successful in the asymmetric functionalization of indole derivatives. For example, an iridium-catalyzed asymmetric cascade allylation/lactonization of indole 2-carboxylates with vinyl cyclic carbonate has been developed, providing access to chiral tricyclic oxazinoindolones in high yields (up to 85%) and excellent enantiomeric excess (up to 99% ee). nih.gov This demonstrates the capability of iridium catalysts to control stereochemistry in complex transformations involving indole scaffolds.

In the context of spiro-epoxyoxindoles, a cobalt(III)-salen catalyst has been utilized for the asymmetric ring-opening reaction with indoles. acs.orgconsensus.app This process proceeds via a partial kinetic resolution, affording 3-(3-indolyl)oxindole methanols with high enantioselectivity (85-96% ee). acs.org While this is a ring-opening reaction rather than an epoxide formation, it highlights the potential of metal-salen complexes in controlling the stereochemistry of reactions involving the oxirane ring in indole systems.

Enzymatic Approaches for Enantiopure Products

Biocatalysis provides a highly selective and environmentally friendly route to enantiopure compounds. Enzymes can perform reactions with exceptional levels of enantio- and regioselectivity under mild conditions. An efficient enzymatic method has been developed for the kinetic resolution of bulky spiro-epoxyoxindoles using a halohydrin dehalogenase (HHDH). acs.org

The enzyme HheC from Agrobacterium tumefaciens AD1 was identified as the most active and enantioselective catalyst for the azidolysis of various spiro-epoxyoxindoles. acs.org This process yields two valuable products: the unreacted, enantiopure (S)-spiro-epoxyoxindoles and the corresponding (R)-3-(azidomethyl)-3-hydroxyoxindoles, both in good yields and high optical purity. acs.org The reaction demonstrates broad substrate scope, tolerating various substituents on the indole ring. acs.org

| Substrate (Spiro-epoxyoxindole) | Recovered (S)-Epoxide Yield (%) | Recovered (S)-Epoxide ee (%) | Product (R)-Azido-alcohol Yield (%) | Product (R)-Azido-alcohol ee (%) | Selectivity Factor (E) |

| Unsubstituted | 41 | >99 | 48 | 98 | >200 |

| 5-Fluoro | 39 | >99 | 46 | 98 | >200 |

| 5-Chloro | 35 | >99 | 47 | 99 | >200 |

| 5-Bromo | 33 | >99 | 48 | 99 | >200 |

| 5-Methyl | 40 | 98 | 49 | 97 | 145 |

| N-Benzyl | 38 | 95 | 45 | 96 | 148 |

This table presents a selection of results from the enzymatic kinetic resolution of spiro-epoxyoxindoles via HHDH-catalyzed azidolysis, demonstrating the high yields, enantioselectivities, and selectivity factors achieved. acs.org

Diastereoselective Control in Cyclization and Ring-Opening Processes

Controlling diastereoselectivity is critical when creating multiple stereocenters in a single molecule. In systems related to this compound, both cyclization and ring-opening reactions are pivotal transformations where such control is essential.

Palladium-catalyzed asymmetric formal [3+2] cycloaddition of vinyl aziridines with in situ generated unsaturated imines from aryl sulfonyl indoles leads to highly functionalized and optically enriched aza-spiroindolenines. rsc.org This reaction proceeds with good diastereoselectivity (up to 13:1 dr), demonstrating that the catalyst and reaction conditions can effectively control the relative stereochemistry of the newly formed stereocenters. rsc.org

In another example, a highly site-selective tandem reaction involving the regioselective ring-opening of aziridines followed by an intramolecular aza-Michael addition has been used to synthesize cis-1,3-disubstituted isoindolines. rsc.org This process affords the products with good diastereoselectivity, highlighting how the sequence of reactions can be orchestrated to favor the formation of a specific diastereomer. rsc.org Similarly, cascade cyclization reactions, such as the one involving diazoimides and alkylidene pyrazolones catalyzed by transition metals, can deliver complex heterocyclic scaffolds with excellent diastereoselectivity (>20:1 dr). nih.gov Such strategies are instrumental in rapidly building molecular complexity with precise stereochemical control.

Kinetic Resolution Methodologies for Spiro-Epoxyoxindoles

Kinetic resolution is a widely used technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This method allows for the isolation of one enantiomer in high enantiomeric excess from the unreacted starting material and the other enantiomer from the product.

Several effective kinetic resolution strategies have been developed for spiro-epoxyoxindoles. As mentioned previously, an enzymatic approach using halohydrin dehalogenase provides an excellent method for resolving racemic spiro-epoxyoxindoles through enantio- and regioselective azidolysis. acs.org This biocatalytic process yields both the unreacted (S)-epoxides and the ring-opened (R)-3-(azidomethyl)-3-hydroxyoxindoles in high enantiomeric purity. acs.org

In the realm of chemical catalysis, a chiral phosphoric acid has been shown to catalyze the kinetic resolution of racemic spiro-epoxyoxindoles alongside a simultaneous enantioselective Friedel-Crafts alkylation of indoles. nih.gov This organocatalytic method is highly efficient, providing both the resolved spiro-epoxyoxindole and the 3-(3-indolyl)-oxindole-3-methanol product in high yields and with excellent enantioselectivities. nih.gov The utility of this method was demonstrated in the gram-scale synthesis of (+)-gliocladin C. nih.gov

Furthermore, Co(III)-salen complexes have been employed to catalyze the asymmetric ring-opening of spiro-epoxyoxindoles with indoles. acs.orgconsensus.appresearchgate.net This reaction functions as a partial kinetic resolution, where electron-donating substituents on the oxindole (B195798) ring lead to faster reaction rates and furnish the corresponding 3,3'-bisindole methanols with high enantiocontrol (ee ranging from 85 to 96%). acs.org However, the enantioselectivity of the recovered, unreacted epoxides was reported to be low in this specific case. acs.org

| Catalyst Type | Nucleophile/Reaction | Products | Key Features |

| Halohydrin Dehalogenase (HheC) | Azide (Azidolysis) | (S)-Spiro-epoxyoxindole and (R)-3-(azidomethyl)-3-hydroxyoxindole | High yields and excellent ee for both products; broad substrate scope. acs.org |

| Chiral Phosphoric Acid | Indole (Friedel-Crafts Alkylation) | Resolved (S)-Spiro-epoxyoxindole and (R)-3-(3-indolyl)-oxindole-3-methanol | High yields and excellent enantioselectivities for both intermediates. nih.gov |

| Co(III)-salen Complex | Indole (Friedel-Crafts Alkylation) | (R)-3-(3-indolyl)-oxindole-3-methanol | Partial kinetic resolution; high ee for the ring-opened product. acs.org |

This table summarizes different catalytic systems used for the kinetic resolution of spiro-epoxyoxindoles, highlighting the type of reaction and the key outcomes.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Oxiran 2 Yl 1h Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3-(oxiran-2-yl)-1H-indole analogs in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) provides crucial information about the electronic environment of protons and their spatial relationships through spin-spin coupling.

Indole (B1671886) Ring Protons: The indole moiety presents a characteristic set of signals in the aromatic region of the spectrum (typically δ 7.0–8.0 ppm). The N-H proton usually appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The proton at the C2 position (H-2) is typically a singlet or a narrow triplet, appearing around δ 7.0-7.3 ppm. The protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) exhibit complex splitting patterns due to mutual coupling, with chemical shifts influenced by the electronic nature of any substituents. youtube.comnih.govclockss.org

Oxirane Ring Protons: The protons on the oxirane ring are expected to resonate in the upfield region (typically δ 2.5–4.5 ppm). libretexts.orgmarinelipids.ca The methine proton (CH) and the two methylene (B1212753) protons (CH₂) of the oxirane ring form a distinct three-spin system. The chemical shifts are influenced by the deshielding effect of the adjacent oxygen atom and the anisotropic effects of the indole ring.

Diastereotopic Protons: The C2 carbon of the oxirane ring is a chiral center. Consequently, the two protons on the adjacent methylene group (C3 of the oxirane) are diastereotopic. masterorganicchemistry.comlibretexts.org This means they are chemically non-equivalent and will have different chemical shifts, even in an achiral solvent. uchile.cllew.ro They will appear as separate signals, each being a doublet of doublets (dd) due to geminal coupling with each other and vicinal coupling with the methine proton. This non-equivalence is a key spectral feature confirming the presence of a chiral center adjacent to a methylene group. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | > 8.0 | br s | - | Broad signal, exchangeable with D₂O |

| H-2 | 7.2 - 7.4 | s or t | J ≈ 1-3 Hz | Coupling to N-H and/or H-1' |

| H-4 | 7.6 - 7.8 | d | ³J ≈ 8.0 Hz | Ortho coupling to H-5 |

| H-5 | 7.1 - 7.3 | t | ³J ≈ 7.5 Hz | Ortho coupling to H-4 and H-6 |

| H-6 | 7.1 - 7.3 | t | ³J ≈ 7.5 Hz | Ortho coupling to H-5 and H-7 |

| H-7 | 7.5 - 7.7 | d | ³J ≈ 8.0 Hz | Ortho coupling to H-6 |

| H-1' (Oxirane CH) | 3.8 - 4.2 | dd | ³J ≈ 2-4 Hz, ³J ≈ 4-6 Hz | Vicinal coupling to H-2'a and H-2'b |

| H-2'a (Oxirane CH₂) | 3.0 - 3.3 | dd | ²J ≈ 5-7 Hz, ³J ≈ 4-6 Hz | Diastereotopic proton, geminal and vicinal coupling |

| H-2'b (Oxirane CH₂) | 2.8 - 3.1 | dd | ²J ≈ 5-7 Hz, ³J ≈ 2-4 Hz | Diastereotopic proton, geminal and vicinal coupling |

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak. oregonstate.edu

Indole Ring Carbons: The eight carbon atoms of the indole ring have characteristic chemical shifts. The C3 carbon, bearing the oxirane substituent, will be shifted compared to unsubstituted indole. The quaternary carbons (C3a, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). ox.ac.uk Typical chemical shifts for indole carbons range from approximately δ 100 to 140 ppm. rsc.orgchemicalbook.com

Oxirane Ring Carbons: The two carbons of the oxirane ring are expected to appear in the range of δ 45–60 ppm, consistent with typical values for epoxides. wisc.edu The chemical shifts will be influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 122 - 125 | |

| C-3 | 112 - 115 | Substituted carbon, signal may be weaker |

| C-3a | 127 - 130 | Quaternary carbon |

| C-4 | 119 - 122 | |

| C-5 | 120 - 123 | |

| C-6 | 118 - 121 | |

| C-7 | 110 - 113 | |

| C-7a | 135 - 138 | Quaternary carbon |

| C-1' (Oxirane CH) | 50 - 55 | |

| C-2' (Oxirane CH₂) | 45 - 50 |

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. pitt.eduu-szeged.hu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduscribd.com For this compound, COSY spectra would show correlations between H-4, H-5, H-6, and H-7 in the aromatic system, and between the methine and methylene protons of the oxirane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). princeton.edubeilstein-journals.org It allows for the definitive assignment of carbon signals for all protonated carbons by linking the already assigned proton signals to their corresponding carbon resonances. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). princeton.edubeilstein-journals.org HMBC is critical for establishing the connectivity between different parts of the molecule. For instance, a key correlation would be observed between the oxirane protons (H-1' and H-2') and the indole carbons C-2 and C-3, confirming that the oxirane group is attached at the C-3 position. researchgate.netresearchgate.net Correlations to quaternary carbons are also observed, aiding in their assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.edunih.gov NOESY is particularly useful for determining stereochemistry and conformational preferences. For example, spatial proximity between the oxirane protons and the H-2 or H-4 protons of the indole ring could be established.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

| COSY | H-4 ↔ H-5; H-5 ↔ H-6; H-6 ↔ H-7 | Connectivity within the benzene ring of indole |

| H-1' ↔ H-2'a; H-1' ↔ H-2'b | Connectivity within the oxirane ring | |

| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5, etc. | Direct ¹H-¹³C one-bond correlations for assignment |

| H-1' ↔ C-1'; H-2'a/b ↔ C-2' | ||

| HMBC | H-1', H-2' ↔ C-3 | Confirms attachment of oxirane ring at C-3 |

| H-2 ↔ C-3, C-3a, C-4 | Confirms connectivity around the pyrrole (B145914) ring | |

| H-4 ↔ C-3, C-3a, C-5, C-7a | Confirms connectivity of the benzene ring | |

| NOESY | H-1' ↔ H-2, H-4 | Through-space proximity, conformational analysis |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. ias.ac.in For this compound, the IR spectrum would be expected to show several key absorption bands.

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300–3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic indole ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the sp³-hybridized carbons in the oxirane ring.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450–1600 cm⁻¹ region.

Oxirane Ring Vibrations: The epoxide ring has characteristic C-O stretching and ring "breathing" vibrations. The asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, while other ring deformations can be seen in the 800–950 cm⁻¹ region. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Oxirane) | Stretch | 2900 - 3000 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Oxirane C-O-C | Asymmetric Stretch | ~1250 |

| Oxirane C-O | Ring Deformation | 800 - 950 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org

For this compound (C₁₀H₉NO), the calculated exact mass of the molecular ion [M]⁺ is 159.0684 g/mol . HRMS analysis would be expected to yield a measured m/z value that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula. ias.ac.inrsc.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. Plausible fragmentation pathways for this compound could include:

Cleavage of the C-C bond between the indole and oxirane moieties, leading to an indolylmethyl cation (m/z 130) and loss of a neutral CHO fragment.

Rearrangement and cleavage of the oxirane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The indole ring is a strong chromophore. Typically, indole and its simple derivatives exhibit two main absorption bands in the UV region.

An intense band (termed the ¹B band) around 210–230 nm.

A broader, lower intensity band (termed the ¹Lₐ band) with fine structure, appearing around 260–290 nm.

The exact positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands can be influenced by the solvent and the nature of substituents on the indole ring. The presence of the oxirane group at the C-3 position is expected to cause minor shifts in these absorption maxima compared to unsubstituted indole.

X-ray Diffraction (XRD) for Solid-State Structure Determination

In the study of indole derivatives, XRD is crucial for validating the outcomes of synthetic methodologies and for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking. For instance, research on the synthesis of various 3-substituted indoles has utilized single-crystal X-ray diffraction to confirm the molecular structures of newly formed compounds, including unexpected cyclization products like 2-amino-4-(indol-3-yl)-4H-chromenes. researchgate.net Similarly, the structures of complex indole derivatives, such as those resulting from the ring-opening of aryl triazoles, have been unequivocally established by crystallographic analysis. mdpi.com

The crystallographic data obtained from XRD studies are vital for correlating molecular structure with observed chemical and biological properties. nih.gov Parameters such as the crystal system, space group, and unit cell dimensions provide a unique fingerprint for a specific crystalline form. For example, in a study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, XRD analysis not only confirmed the chemical architecture but also provided insights into the supramolecular assembly through the analysis of intermolecular contacts. mdpi.com

Below is a table summarizing typical crystallographic data that would be obtained for an analog of this compound.

Table 1: Representative Crystallographic Data for an Indole Derivative Analog

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₅N₃O₂ |

| Formula Weight | 305.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 98.78(3) |

| Volume (ų) | 1524.5(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.331 |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Catalyst Characterization

The synthesis of this compound and its analogs often relies on heterogeneous catalysis. nih.govrsc.orgbohrium.com The efficiency, selectivity, and stability of these catalysts are intrinsically linked to their physical and chemical properties, such as morphology, particle size, and particle distribution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing these crucial features. azooptics.com

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the catalyst's surface topography. azooptics.com It is particularly useful for examining the morphology, shape, and size distribution of catalyst particles or support materials. ias.ac.in For example, in the characterization of a polyindole heterogeneous catalyst used for the synthesis of 3,3'-arylmethylene-bis-1H-indole derivatives, Field Emission SEM (FESEM) revealed the formation of irregularly shaped particles with sizes ranging from 0.2 to 6 microns. ias.ac.incore.ac.uk This morphological information is critical for understanding how the catalyst interacts with reactants in the reaction medium.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the direct visualization of individual catalyst particles, their size, shape, and distribution on a support material. azooptics.comwiley.com TEM can resolve crystal lattice fringes, providing information about the crystallinity and structure of the catalyst nanoparticles. azooptics.com For instance, in the characterization of a bimetallic Pd/Fe@N/C catalyst, TEM images are essential to visualize the distribution and morphology of the metal nanoparticles encapsulated within the carbon support. researchgate.net This level of detail is vital for establishing structure-activity relationships, as the size and dispersion of metal nanoparticles can significantly influence catalytic performance.

Often, these microscopy techniques are paired with spectroscopic methods like Energy-Dispersive X-ray Spectroscopy (EDS) to obtain elemental composition and mapping, further enhancing the comprehensive characterization of the catalytic system. azooptics.com

Table 2: Morphological Characterization of a Heterogeneous Catalyst for Indole Synthesis

| Technique | Parameter | Observation | Reference |

|---|---|---|---|

| SEM | Morphology | Irregularly shaped particulate aggregates | ias.ac.in |

| Particle Size | 0.2 - 6.0 µm | ias.ac.in | |

| Surface Texture | Rough and porous | core.ac.uk | |

| TEM | Nanoparticle Shape | Spherical | researchgate.net |

| Nanoparticle Size | 5 - 15 nm | azooptics.com |

Synthetic Applications of 3 Oxiran 2 Yl 1h Indole and Its Epoxide Analogs As Chemical Building Blocks

Precursors for Complex Substituted Indole (B1671886) Derivatives

3-(Oxiran-2-yl)-1H-indole serves as a key starting material for the synthesis of a wide variety of complex substituted indole derivatives. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the introduction of diverse functional groups at the C3-position of the indole. This reactivity has been exploited in the synthesis of numerous biologically significant molecules.

For instance, the reaction of this compound with various nucleophiles provides access to a range of 3-substituted indoles. These reactions are often catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack. chempedia.info The regioselectivity of the ring-opening can be controlled by the choice of nucleophile and reaction conditions, affording either 1,2- or 2,1-amino alcohols and other derivatives.

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of indole alkaloids and their analogs. The strategic introduction of functional groups via epoxide ring-opening allows for the construction of the complex frameworks characteristic of these natural products.

Synthesis of Furodiindolines and Related Polycyclic Heterocyclic Compounds

A significant application of this compound and its surrogates is in the synthesis of furodiindolines and other polycyclic heterocyclic compounds. These structures are of interest due to their presence in a number of biologically active natural products.

One notable example involves the use of a stable surrogate of indole-2,3-epoxide, which can be generated in situ. This surrogate reacts with 3-substituted indoles in a one-pot reaction to form furodiindolines. elsevierpure.com The reaction proceeds through a cascade of events initiated by the nucleophilic character of the oxygen atom in the 2-hydroxyindoline intermediate. elsevierpure.com This methodology provides an efficient route to these complex heterocyclic systems.

Furthermore, the reactivity of indole epoxides can be harnessed to construct other polycyclic frameworks. For example, tandem reactions involving arynes and azaheptafulvenes, which can be conceptually related to the reactivity of indole epoxides, have been developed to synthesize cyclohepta[b]indoles and other polycyclic indole derivatives. nih.gov

Formation of Pyrroloindolines, Quinolines, and Other Heterocycles through Ring-Opening/Cyclization

The ring-opening of the epoxide in this compound, followed by intramolecular cyclization, provides a powerful strategy for the construction of various heterocyclic systems, including pyrroloindolines and quinolines. nih.govnih.gov

Pyrroloindolines, a core structure in many natural products, can be synthesized through the alkylation of tryptamines with suitable electrophiles, followed by cyclization. nih.gov While not a direct reaction of this compound, the underlying principle of generating a reactive intermediate at the C3 position that can undergo cyclization is analogous. For instance, the reaction of tryptamine (B22526) derivatives with trichloroacetimidate (B1259523) electrophiles leads to the formation of pyrroloindolines in good yields. nih.gov

The synthesis of quinoline (B57606) derivatives from indole precursors has also been reported. researchgate.netacs.orgsioc-journal.cn These transformations often involve multi-step sequences, but the initial functionalization of the indole ring is a key step. The reactivity of the epoxide in this compound can be utilized to introduce functionalities that can then be elaborated to form the quinoline ring system.

Construction of Amino Alcohol Derivatives and Glycidyl-Substituted Intermediates

A primary application of this compound is in the synthesis of 1,2-amino alcohol derivatives. researchgate.netresearchgate.netnih.gov These motifs are present in numerous biologically active compounds. The reaction of the epoxide with a variety of amines leads to the corresponding amino alcohols. researchgate.netresearchgate.net

For example, 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, a derivative of this compound, has been used as a building block for the synthesis of various amino alcohols. researchgate.netresearchgate.net The aldehyde group provides an additional site for functionalization, allowing for the creation of a diverse library of compounds. The reaction of this intermediate with indan-1,3-dione, followed by treatment with amines, affords 1,2-amino alcohols containing both an indole and an indan-1,3-dione fragment. researchgate.netresearchgate.net

The glycidyl (B131873) substituent itself is a valuable intermediate in organic synthesis. Derivatives of various heterocyclic systems possessing a glycidyl group are promising intermediates for the synthesis of pharmacologically active 1,2-amino alcohols. researchgate.net

Utility in the Synthesis of Chiral Polycyclic Indoline (B122111) Derivatives

The development of enantioselective methods for the synthesis of complex molecules is a major focus in modern organic chemistry. This compound and its analogs have proven to be useful starting materials for the synthesis of chiral polycyclic indoline derivatives. rsc.orgmdpi.com

The chirality can be introduced either by using an enantiomerically pure starting material or by employing a chiral catalyst in the reaction. For example, the enantioselective synthesis of quinolinone-based polycyclic indole derivatives has been achieved through a researchgate.netsioc-journal.cn-rearrangement/cyclization reaction. rsc.org This catalytic system allows for the stereocontrolled synthesis of these valuable scaffolds.

Furthermore, zinc-catalyzed enantioselective [3+3] annulation reactions have been developed for the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com These examples highlight the potential of using indole epoxides and related compounds in asymmetric synthesis to access complex and stereochemically rich molecules.

Strategic Reagents for Formal C3-Electrophilic Reactions of Indoles

While the indole ring is typically nucleophilic at the C3 position, the use of indole-2,3-epoxide surrogates allows for a formal umpolung, or reversal of polarity, at this position. elsevierpure.comnih.govresearchgate.net This enables the C3 position to act as an electrophile, opening up new avenues for the functionalization of indoles.

A stable surrogate of indole-2,3-epoxide, 2-hydroxyindoline-3-triethylammonium bromide (HITAB), has been developed as a convenient reagent for formal C3-electrophilic reactions of indoles with nucleophiles. elsevierpure.com This reagent has been successfully employed in reactions with 1,3-dicarbonyl compounds, leading to the formation of furodiindolines through interrupted retro-Claisen and interrupted Feist-Bénary reactions. elsevierpure.com This approach provides a powerful tool for the construction of complex indole derivatives that would be difficult to access through traditional methods.

The table below summarizes the synthetic applications of this compound and its analogs discussed in this article.

| Application | Description | Key Intermediates/Reagents | Resulting Structures |

| Precursors for Complex Substituted Indole Derivatives | Nucleophilic ring-opening of the epoxide to introduce various functional groups at the C3-position. | This compound, various nucleophiles, Lewis acids | 3-Substituted indoles, indole alkaloids |

| Synthesis of Furodiindolines and Polycyclic Heterocycles | Cascade reactions and one-pot syntheses to construct fused heterocyclic systems. | Indole-2,3-epoxide surrogates, 3-substituted indoles, arynes, azaheptafulvenes | Furodiindolines, cyclohepta[b]indoles |

| Formation of Pyrroloindolines and Quinolines | Ring-opening followed by intramolecular cyclization to form new heterocyclic rings. | This compound analogs, tryptamines, trichloroacetimidates | Pyrroloindolines, quinolines |

| Construction of Amino Alcohol Derivatives | Reaction of the epoxide with amines to form 1,2-amino alcohols. | 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, amines, indan-1,3-dione | 1,2-Amino alcohols |

| Synthesis of Chiral Polycyclic Indoline Derivatives | Enantioselective reactions to create stereochemically defined complex molecules. | Chiral catalysts, enantiomerically pure starting materials | Chiral quinolinone-based polycyclic indoles, spiro[indoline-3,4′-thiopyrano[2,3-b]indoles] |

| Formal C3-Electrophilic Reactions | Use of indole-2,3-epoxide surrogates to reverse the polarity of the C3 position. | 2-Hydroxyindoline-3-triethylammonium bromide (HITAB), 1,3-dicarbonyl compounds | Furodiindolines |

Future Research Directions and Emerging Trends in 3 Oxiran 2 Yl 1h Indole Chemistry

Exploration of Novel Catalytic Systems for Enhanced Regio-, Stereo-, and Enantioselectivity

The development of new catalytic systems is a cornerstone of advancing the chemistry of 3-(oxiran-2-yl)-1H-indole and its derivatives. A significant focus lies in achieving high levels of regio-, stereo-, and enantioselectivity in reactions involving this scaffold. While various methods for constructing indoles have been established, achieving enantioselectivity directly in these transformations has been a more recent development snnu.edu.cnresearchgate.net. Future research will likely concentrate on the design and application of novel chiral catalysts, including organocatalysts, transition metal complexes, and biocatalysts, to control the stereochemical outcome of reactions at the oxirane ring and the indole (B1671886) core.

For instance, the enantioselective functionalization of simple indole substrates has traditionally been the approach to obtaining chiral indole-containing molecules snnu.edu.cnresearchgate.net. However, the direct catalytic enantioselective synthesis of complex indole structures is a more efficient strategy. The development of chiral phosphoric acids has shown promise in the enantioselective Fischer indole synthesis, producing specific enantiomers of cyclopenta[b]indoles sciencedaily.com. The exploration of new chiral ligands for metal-catalyzed reactions and the use of enzymes capable of recognizing the this compound scaffold with high specificity are promising avenues. These advancements will be crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science nih.gov.

| Catalyst Type | Potential Application in this compound Chemistry | Desired Outcome |

| Chiral Lewis Acids | Asymmetric ring-opening of the oxirane | High enantioselectivity in the formation of 1,2-amino alcohols or other derivatives. |

| Organocatalysts | Enantioselective functionalization of the indole nitrogen or C2 position | Control over stereocenters in subsequent transformations. |

| Biocatalysts (e.g., lipases, hydrolases) | Kinetic resolution of racemic this compound | Access to enantiomerically enriched starting materials. |

| Transition Metal Complexes with Chiral Ligands | Asymmetric C-H activation and functionalization of the indole ring | Introduction of chirality at various positions of the indole nucleus. |

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and transformation of this compound, future research will emphasize the development of more sustainable and environmentally benign methodologies. This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact sjp.ac.lksemanticscholar.orgresearchgate.net.

Key areas of focus in green chemistry approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol-water mixtures, ionic liquids, or deep eutectic solvents is a critical goal sjp.ac.lk. For instance, catalyst-free reactions in water have been successfully employed for the synthesis of certain indole derivatives sjp.ac.lk.

Development of Reusable Catalysts: The use of heterogeneous catalysts, such as calcite nanoflowers or functionalized magnetic nanoparticles, offers advantages in terms of easy separation and reusability, contributing to more sustainable processes sjp.ac.lknih.gov.

Energy-Efficient Methods: Microwave irradiation and ultrasound are being explored as alternatives to conventional heating methods to reduce reaction times and energy consumption researchgate.net.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, a key principle of atom economy, will be a priority nih.gov. Multicomponent reactions are a powerful tool in this regard, allowing for the synthesis of complex molecules in a single step with high atom efficiency semanticscholar.orgnih.gov.

Integration with Flow Chemistry and Automated Synthesis for Scalability

Flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages such as precise reaction control, enhanced safety, and improved scalability over traditional batch processes acs.orgresearchgate.netacs.orgmdpi.commdpi.com. The integration of flow chemistry with the synthesis and transformations of this compound holds significant promise for its large-scale production.

Continuous flow systems allow for rapid optimization of reaction conditions and can be readily automated, leading to higher efficiency and reproducibility researchgate.net. This is particularly beneficial for multistep syntheses, where intermediates can be generated and used in subsequent steps without the need for isolation and purification mdpi.com. For example, fully automated, multi-step continuous flow syntheses of pharmaceutical compounds have been developed, significantly reducing waste and operational steps acs.org. The application of such systems to the chemistry of this compound could streamline the production of its derivatives for various applications.

| Technology | Advantages for this compound Chemistry |

| Microreactors | Enhanced heat and mass transfer, precise control over reaction parameters. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid library synthesis. researchgate.net |

| In-line Purification | Reduced workup and purification steps, leading to higher overall yields and purity. |

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The use of advanced in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allows for the real-time monitoring of reactions involving this compound. This provides valuable information about reaction intermediates, transition states, and kinetic profiles.

By observing the reaction as it happens, researchers can gain insights into the role of catalysts, the formation of transient species, and the factors that govern selectivity. For example, in situ studies can help to elucidate the mechanism of catalytic cycles, such as the formation of key intermediates in metal-catalyzed reactions nih.gov. This knowledge can then be used to optimize reaction conditions, develop more active and selective catalysts, and predict the outcome of new transformations.

Design of New Tandem and Domino Reactions for Complex Molecule Construction

Tandem and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient strategies for the construction of complex molecular architectures nih.gov. The unique combination of the reactive oxirane ring and the versatile indole nucleus in this compound makes it an ideal substrate for the design of novel tandem and domino reaction cascades.

Future research in this area will likely focus on developing new catalytic systems that can trigger a cascade of reactions, leading to the rapid assembly of polycyclic and structurally diverse molecules. For instance, a domino reaction could be initiated by the nucleophilic opening of the oxirane ring, followed by an intramolecular cyclization onto the indole nucleus to form a new heterocyclic ring system. The development of such reactions will not only provide efficient access to new chemical entities but also contribute to the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated nih.gov. The base-promoted domino reaction of bindone (B167395) with 1,3-dipolarophiles demonstrates the potential for creating unique spiro and fused ring systems in satisfactory yields rsc.org.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(oxiran-2-yl)-1H-indole derivatives?

- Methodological Answer : A common approach involves electrophilic substitution at the indole C3 position. For example, substituted benzyl alcohols (e.g., furan-2-ylmethanol, naphthalen-2-ylmethanol) react with 1H-indole under acid catalysis (e.g., iodine, FeCl₃) to form derivatives. Purification typically employs flash chromatography with cyclohexane/EtOAC gradients (e.g., 95:5 to 7:3 ratios), yielding products in 71–78% efficiency. Characterization relies on ¹H NMR (400 MHz, CDCl₃) and HRMS to confirm regioselectivity and purity .

Q. How are spectroscopic techniques (NMR, HRMS) applied to validate this compound derivatives?

- Methodological Answer : ¹H NMR is critical for verifying substitution patterns. For instance, the indole NH proton appears as a broad singlet (δ 7.80–7.98), while methylene protons (e.g., -CH₂- in benzyl groups) resonate as singlets (δ 4.15–4.30). HRMS confirms molecular ions (e.g., [M + H]+ or [M + Na]+) with deviations <0.0004 amu from calculated values. These techniques are standardized across literature for indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for iodine-catalyzed synthesis of 3-substituted indoles?

- Methodological Answer : Optimization studies (Table 1, ) show that iodine (10 mol%) in MeCN at 40°C achieves 98% yield in 5 hours. Key factors include:

- Temperature : Elevated temperatures (40–80°C) accelerate kinetics but may reduce regioselectivity.

- Catalyst loading : 5–10 mol% iodine balances cost and efficiency.

- Solvent : Polar aprotic solvents (e.g., MeCN) stabilize carbocation intermediates.

Contrasting results with FeCl₃ (67% yield) or AlCl₃ (10% yield) highlight iodine’s superiority in minimizing side reactions .

Q. What strategies resolve discrepancies in NMR data for structurally similar 3-substituted indoles?

- Methodological Answer : Discrepancies arise from substituent electronic effects. For example:

- Electron-donating groups (e.g., -OCH₃) deshield adjacent protons, shifting aromatic protons upfield (δ 6.74–7.02).

- Steric hindrance in naphthyl derivatives splits signals into multiplets (δ 7.74–7.83).

Cross-referencing with literature spectra and computational modeling (e.g., DFT for chemical shift prediction) mitigates misinterpretation .

Q. How do enzyme-mediated pathways (e.g., EC 1.14.20.12) enable alternative synthesis routes?

- Methodological Answer : EC 1.14.20.12 (3-[(E)-2-isocyanoethenyl]-1H-indole synthase) catalyzes oxidative coupling between indole derivatives and 2-oxoglutarate. Challenges include:

- Cofactor dependency : Requires O₂ and Fe²⁺, complicating anaerobic conditions.

- Substrate specificity : Limited to isocyanopropanoate precursors.

Reaction monitoring via LC-MS or UV-Vis (succinate/CO₂ byproduct quantification) ensures pathway fidelity. This method avoids harsh reagents but demands precise pH/temperature control .

Q. What are the limitations of flash chromatography in purifying epoxide-containing indoles?

- Methodological Answer : Epoxide groups (oxirane rings) are sensitive to acidic/basic conditions. Key considerations:

- Stationary phase : Use neutral alumina or silica pretreated with 1% Et₃N to prevent ring-opening.

- Eluent polarity : Low-polarity gradients (e.g., cyclohexane/EtOAc) minimize epoxide degradation.

Post-purification analysis (TLC or HPLC) is essential to detect decomposition products .

Data Analysis & Experimental Design

Q. How can HRMS distinguish isomeric byproducts in this compound synthesis?

- Methodological Answer : Isomers (e.g., C3 vs. C2 substitution) exhibit identical molecular weights but distinct fragmentation patterns. HRMS/MS with collision-induced dissociation (CID) identifies diagnostic ions:

Q. What computational tools predict regioselectivity in electrophilic indole substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic sites. For 1H-indole, the C3 position has the highest electrophilic susceptibility (f⁺ > 0.1). Software like Gaussian or ORCA models transition states, while molecular electrostatic potential (MEP) maps visualize charge distribution. Experimental validation via Hammett correlations (σ⁺ values) strengthens predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.